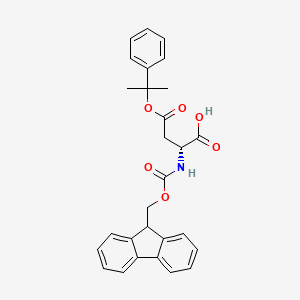

Fmoc-D-Asp(Opis)-OH

Description

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO6/c1-28(2,18-10-4-3-5-11-18)35-25(30)16-24(26(31)32)29-27(33)34-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,29,33)(H,31,32)/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAHCBOPNIDLFH-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-D-Asp(Opis)-OH: A Technical Guide to Mitigating Aspartimide Formation in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of solid-phase peptide synthesis (SPPS), particularly when employing the widely adopted Fmoc/tBu strategy, the incorporation of aspartic acid residues presents a significant challenge. The susceptibility of the aspartyl side chain to intramolecular cyclization under basic conditions, leading to the formation of aspartimide, is a well-documented side reaction. This phenomenon can severely compromise the yield and purity of the target peptide, leading to a cascade of undesirable byproducts, including α- and β-peptides, racemization at the aspartic acid residue, and chain termination. To address this critical issue, a variety of side-chain protecting groups for aspartic acid have been developed. This technical guide provides an in-depth exploration of Fmoc-D-Asp(Opis)-OH, a D-aspartic acid derivative featuring the sterically demanding 2-phenylisopropyl (Opis) ester protecting group, designed to minimize aspartimide formation.

The Challenge of Aspartimide Formation

Aspartimide formation is initiated by the nucleophilic attack of the backbone amide nitrogen of the C-terminal flanking amino acid on the carbonyl carbon of the Asp side-chain ester. This intramolecular cyclization is catalyzed by the basic conditions used for the removal of the N-terminal Fmoc protecting group, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF). The resulting five-membered succinimide ring, or aspartimide, is a problematic intermediate. It is susceptible to nucleophilic attack by piperidine or water, which can lead to the opening of the ring to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. Furthermore, the α-carbon of the aspartimide is prone to epimerization, resulting in the incorporation of D-aspartic acid at the intended L-aspartic acid position, and vice-versa. These byproducts are often difficult, if not impossible, to separate from the target peptide by standard purification techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC), due to their similar physicochemical properties.

The propensity for aspartimide formation is highly sequence-dependent, with sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.

Caption: General workflow for coupling Fmoc-D-Asp(Opis)-OH in SPPS.

Cleavage and Deprotection

The Opis protecting group exhibits a key feature of "quasi-orthogonality" in the context of Fmoc-SPPS. While it is stable to the repetitive treatments with 20% piperidine in DMF used for Fmoc removal, it can be selectively cleaved under mild acidic conditions that do not significantly affect more acid-labile protecting groups like tert-butyl (tBu).

Selective Cleavage of the Opis Group

The 2-phenylisopropyl ester can be removed with a solution of 1-3% trifluoroacetic acid (TFA) in DCM. T[1]his allows for on-resin modification of the aspartic acid side chain, such as the formation of lactam bridges for peptide cyclization.

Protocol for Selective On-Resin Deprotection:

-

Wash the peptide-resin with DCM.

-

Treat the resin with a solution of 1-3% TFA in DCM. The exact concentration and treatment time will depend on the specific peptide sequence and should be optimized. A typical starting point is treatment for 10-30 minutes, repeated if necessary.

-

Wash the resin thoroughly with DCM to remove the TFA.

-

Neutralize the resin with a solution of 10% DIPEA in DMF.

-

Wash the resin with DMF and proceed with the on-resin modification.

Final Cleavage from the Resin

The Opis group is fully cleaved during the final global deprotection and cleavage from the resin using standard TFA cocktails.

Standard Cleavage Cocktail (Reagent K):

-

TFA: 82.5%

-

Water: 5%

-

Phenol: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Procedure:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Comparative Performance

While direct quantitative comparisons for Fmoc-D-Asp(Opis)-OH are limited in readily available literature, its stability against base-catalyzed aspartimide formation is reported to be close to that of the tert-butyl (OtBu) ester, and significantly better than allyl (OAll), benzyl (OBzl), or 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) esters. T[1]he general principle of steric hindrance suggests a performance hierarchy where bulkier protecting groups offer greater suppression of aspartimide formation.

| Protecting Group | Relative Steric Bulk | Aspartimide Suppression | Cleavage Condition | Orthogonality |

| OtBu | Moderate | Moderate | High TFA | Yes |

| Opis | High | Good | Mild (1-3%) to High TFA | Quasi |

| OMpe | High | Good | High TFA | Yes |

| OBno | Very High | Excellent | High TFA | Yes |

| OAll | Low | Poor | Pd(0) | Yes |

Synthesis of Fmoc-D-Asp(Opis)-OH

The synthesis of Fmoc-D-Asp(Opis)-OH typically involves the esterification of the β-carboxyl group of a suitably protected D-aspartic acid derivative with 2-phenyl-2-propanol, followed by the introduction of the Fmoc group on the α-amino group. Detailed synthetic procedures are proprietary to chemical suppliers and not extensively published in academic literature.

Safety Information

Conclusion

Fmoc-D-Asp(Opis)-OH is a valuable tool for peptide chemists facing the challenge of aspartimide formation, particularly in sequences known to be susceptible to this side reaction. Its bulky 2-phenylisopropyl protecting group provides effective steric shielding of the side-chain carbonyl, thereby minimizing the intramolecular cyclization that leads to the formation of deleterious byproducts. The quasi-orthogonality of the Opis group, allowing for its selective removal under mild acidic conditions, further enhances its utility for the synthesis of complex peptides, including those with on-resin side-chain modifications. While the steric hindrance necessitates optimized coupling conditions, the resulting increase in peptide purity and yield often justifies the use of this specialized amino acid derivative.

References

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-D-Asp(Opis)-OH. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Fmoc-D-Asp(Opis)-OH structure and synthesis

The following technical guide details the structure, synthesis, and application of Fmoc-D-Asp(Opis)-OH , a specialized amino acid derivative designed to overcome critical challenges in solid-phase peptide synthesis (SPPS).

Structure, Synthesis, and Applications in Advanced Peptide Chemistry

Part 1: Executive Summary & Compound Identity

Fmoc-D-Asp(Opis)-OH is a high-performance building block used in the synthesis of complex peptides. It addresses two primary challenges in peptide chemistry: the suppression of aspartimide formation (a notorious side reaction) and the enablement of orthogonal protecting group strategies due to its hyper-acid lability.[1]

-

Chemical Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid beta-(2-phenylisopropyl) ester

-

Abbreviation: Fmoc-D-Asp(Opis)-OH (also referred to as Fmoc-D-Asp(O-2-PhiPr)-OH or Fmoc-D-Asp(OPp)-OH )

-

CAS Number: 214852-39-8 (L-isomer analog ref: 136083-57-3 backbone)

-

Core Function: Sterically hindered, acid-labile side-chain protection.

Part 2: Chemical Structure & Properties[2]

The "Opis" group refers to the 2-phenylisopropyl ester . Unlike the standard tert-butyl (OtBu) group, the Opis group introduces significant steric bulk and increased acid sensitivity due to the stability of the resulting 2-phenylisopropyl carbocation.

2.1 Structural Analysis

The molecule consists of three functional domains:

-

N-Terminus Protection (Fmoc): Base-labile, removed by piperidine.

-

Amino Acid Backbone (D-Asp): The D-enantiomer of aspartic acid, used for introducing specific conformational constraints or proteolytic stability in peptide therapeutics.

-

Side-Chain Protection (Opis): The beta-carboxyl is esterified with 2-phenyl-2-propanol. This bulky group shields the beta-carbonyl carbon from nucleophilic attack.

2.2 Physicochemical Data Table

| Property | Specification |

| Molecular Formula | C₂₈H₂₇NO₆ |

| Molecular Weight | 473.53 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DCM, DMSO; Insoluble in water |

| Purity (HPLC) | ≥ 98.0% |

| Enantiomeric Purity | ≥ 99.5% (D-isomer) |

| Storage | +2°C to +8°C (Desiccated) |

Part 3: Synthesis of Fmoc-D-Asp(Opis)-OH

The synthesis of Fmoc-D-Asp(Opis)-OH is non-trivial due to the steric hindrance of the 2-phenylisopropyl group. Direct esterification using 2-phenyl-2-propanol and acid catalysis is inefficient. The industry-standard protocol utilizes 2-phenylisopropyl trichloroacetimidate as an alkylating agent under mild Lewis acid catalysis.

3.1 Synthetic Pathway (Step-by-Step)

Step 1: Alpha-Carboxyl Protection To ensure selective esterification of the beta-carboxyl (side chain), the alpha-carboxyl of Fmoc-D-Asp-OH must first be protected. The Allyl ester (OAll) is preferred due to its orthogonal removal conditions (Pd(0)).

-

Reagents: Allyl bromide, DIEA, DCM.

-

Intermediate: Fmoc-D-Asp-OAll.

Step 2: Introduction of the Opis Group The free beta-carboxylic acid is reacted with 2-phenylisopropyl trichloroacetimidate. This reagent acts as a powerful electrophile, transferring the bulky 2-phenylisopropyl group to the carboxylate.

-

Reagents: 2-Phenylisopropyl trichloroacetimidate, BF₃·Et₂O (Cat.), Cyclohexane/DCM.

-

Mechanism: The Lewis acid activates the imidate, facilitating the attack by the carboxyl group. The trichloroacetamide byproduct precipitates or is washed away.

-

Intermediate: Fmoc-D-Asp(Opis)-OAll.

Step 3: Alpha-Carboxyl Deprotection The allyl group is removed selectively without affecting the acid-labile Opis group or the base-labile Fmoc group.

-

Reagents: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), Phenylsilane (PhSiH₃) as scavenger, DCM.

-

Product:Fmoc-D-Asp(Opis)-OH .

3.2 Synthesis Workflow Diagram

Caption: Synthetic route for Fmoc-D-Asp(Opis)-OH utilizing the trichloroacetimidate method for steric ester formation.

Part 4: Applications & Utility

4.1 Suppression of Aspartimide Formation

The primary utility of the Opis group is the prevention of aspartimide formation, a side reaction where the amide nitrogen of the next amino acid attacks the beta-carboxyl ester of aspartic acid, forming a succinimide ring. This leads to racemization and beta-peptide formation.

-

Mechanism: The bulky phenyl and methyl groups of the Opis moiety create a "steric umbrella," physically blocking the attack vector of the backbone nitrogen.

-

Performance: Opis is superior to OtBu in "difficult" sequences (e.g., Asp-Gly, Asp-Asn) and comparable to OMpe (3-methylpent-3-yl ester).

4.2 Orthogonal Deprotection (Hyper-Acid Lability)

The Opis group is significantly more acid-labile than the standard tert-butyl (OtBu) group.

-

Cleavage Condition: 1% TFA in DCM (v/v).[2]

-

Application: This allows for the selective deprotection of the Asp side chain while the peptide remains attached to an acid-labile resin (like Rink Amide) or while other side chains (Lys(Boc), Ser(tBu)) remain protected.

-

Use Case: On-resin cyclization (e.g., forming a lactam bridge between Asp and a diamine) or site-specific modification.

4.3 Aspartimide Formation Pathway Diagram

Caption: Mechanism of aspartimide formation and its inhibition by the steric bulk of the Opis protecting group.

Part 5: Experimental Protocols

5.1 Standard Coupling Protocol (SPPS)

Fmoc-D-Asp(Opis)-OH couples slower than standard amino acids due to its bulk.

-

Reagents: 3 eq. Fmoc-D-Asp(Opis)-OH, 3 eq. HATU (or DIC/Oxyma), 6 eq. DIEA.

-

Solvent: DMF (Anhydrous).[3]

-

Time: Double coupling recommended (2 x 45 min) to ensure completion.

-

Monitoring: Kaiser test may be inconclusive due to steric bulk; micro-cleavage and HPLC/MS analysis is recommended.

5.2 Selective Side-Chain Deprotection (On-Resin)

To remove the Opis group without cleaving the peptide from the resin (assuming Rink Amide or Wang resin):

-

Wash: Wash resin with DCM (3x).

-

Deprotection Cocktail: 1-2% TFA in DCM (v/v).

-

Procedure: Treat resin with cocktail (5 x 2 min). Do not prolong exposure to avoid partial cleavage of OtBu groups if strict orthogonality is required (though Opis cleaves much faster, selectivity is kinetic).

-

Neutralization: Wash with 5% DIEA in DCM immediately to neutralize the resin for subsequent coupling steps.

5.3 Global Deprotection

For standard cleavage where the Opis group is removed along with all other protecting groups:

-

Cocktail: TFA/TIS/H₂O (95:2.5:2.5).[3]

-

Time: 2-3 hours.

-

Note: The 2-phenylisopropyl cation generated is lipophilic. Ensure adequate scavengers (TIS or silanes) are present to prevent re-alkylation of Trp or Tyr residues.

References

-

Karlström, A., & Undén, A. (1996). A new protecting group for aspartic acid that minimizes aspartimide formation in Fmoc solid phase peptide synthesis.[4][5][6] Tetrahedron Letters, 37(24), 4243-4246. Link

-

Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS. Part II: The influence of the protecting group of the aspartic acid side chain.[1][4][6] Journal of Peptide Science, 9(8), 518-526. Link

-

PubChem. (n.d.). Fmoc-D-Asp(Opis)-OH Compound Summary. National Center for Biotechnology Information. Link

-

Behrendt, R., & White, P. (2016). Fmoc-Asp(OBno)-OH: A novel building block for the suppression of aspartimide formation.[5] Novabiochem Letters. Link

-

Echemi. (2024). Product Data: FMOC-D-ASP(2-PHENYLISOPROPYL ESTER)-OH. Echemi Chemical Database. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. O-glycosylated peptides curtail the aggregation and toxicity of human islet amyloid polypeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. EP2886531A1 - Aspartic acid derivatives - Google Patents [patents.google.com]

The Architect of Peptide Synthesis: A Comprehensive Guide to Fmoc-Protected Amino Acids

Introduction: The Shift to Orthogonality

In the landscape of modern drug discovery, the synthesis of complex peptides has evolved from a niche chemical challenge to a high-throughput industrial necessity.[1] While the Boc (tert-butyloxycarbonyl) strategy pioneered by Merrifield laid the groundwork, it relied on repetitive acidolysis (TFA) and hazardous HF cleavage, often degrading sensitive post-translational modifications.

The introduction of Fmoc (9-fluorenylmethoxycarbonyl) chemistry by Carpino and Han represented a paradigm shift. By utilizing a base-labile N-terminal protecting group, Fmoc chemistry introduced the concept of orthogonality : the ability to deprotect the N-terminus using mild bases (piperidine) while side-chain protectors remain stable, only to be removed later by acid (TFA). This "mild-mild" approach allows for the synthesis of acid-sensitive sequences (e.g., phosphopeptides, glycopeptides) that were previously inaccessible.

This guide dissects the mechanistic underpinnings, critical quality attributes, and field-proven protocols for mastering Fmoc solid-phase peptide synthesis (SPPS).

The Mechanistic Core: E1cb Elimination and Scavenging[2][3]

To troubleshoot Fmoc synthesis, one must understand that deprotection is not a simple hydrolysis; it is a

The Reaction Pathway

The fluorenyl ring system is electron-withdrawing, rendering the proton at the 9-position (the

-

Deprotonation: A secondary amine (typically piperidine) abstracts the acidic proton.

-

Elimination (E1cb): The resulting aromatic cyclopentadienide anion collapses, expelling the carbamate leaving group as

and the free amine peptide. -

The Byproduct Risk: This process generates dibenzofulvene (DBF) , a highly reactive alkene.[2]

-

Scavenging: If left unchecked, DBF will re-alkylate the newly liberated amine. Therefore, the deprotection reagent must act as a scavenger . Piperidine serves a dual role: it drives the elimination and traps DBF via Michael addition to form a stable fulvene-piperidine adduct.

Visualization of the Mechanism

Caption: The E1cb deprotection pathway showing the critical role of the base in both elimination and byproduct scavenging.

Strategic Orthogonality: Side-Chain Protection

In Fmoc SPPS, the N-terminus is transiently protected by base-labile Fmoc, while side chains are permanently protected by acid-labile groups.[2][3] Selecting the wrong side-chain protection is a common cause of synthesis failure (e.g., alkylation of Trp or reduction of Met).

Table 1: Standard Orthogonal Protection Scheme

| Amino Acid | Side Chain Group | Protecting Group | Deprotection Condition | Risk/Note |

| Lys, Trp | Amine / Indole | Boc (tert-butyloxycarbonyl) | 95% TFA | Trp(Boc) prevents alkylation during cleavage. |

| Asp, Glu | Carboxyl | OtBu (tert-butyl ester) | 95% TFA | Prevents aspartimide formation (mostly). |

| Ser, Thr, Tyr | Hydroxyl | tBu (tert-butyl ether) | 95% TFA | tBu is more stable than Trt or Bzl. |

| Arg | Guanidino | Pbf (pentamethyldihydrobenzofuran) | 95% TFA | Pbf is preferred over Pmc due to faster cleavage. |

| His | Imidazole | Trt (Trityl) | 95% TFA (mild) | Trt prevents racemization better than Bom. |

| Cys | Thiol | Trt (Trityl) | 95% TFA | Allows global deprotection. Use Acm for selective disulfide formation.[4] |

Experimental Protocol: The Self-Validating Cycle

Reagents Preparation

-

Deprotection Cocktail: 20% Piperidine in DMF (v/v).[5] Note: Add 0.1M HOBt to suppress aspartimide formation in susceptible sequences (e.g., Asp-Gly).

-

Activator: 0.5M DIC (Diisopropylcarbodiimide) and 0.5M Oxyma Pure in DMF. Why? This combination minimizes racemization compared to HBTU/DIEA, especially for Cys and His.

The Synthesis Cycle (Step-by-Step)

-

Resin Swelling (Crucial Start):

-

Weigh resin (e.g., Rink Amide, 0.5 mmol/g).

-

Add DMF (10 mL/g) and shake for 30 minutes.

-

Causality: Dry resin beads have collapsed polymer networks. Swelling solvates the core, making reactive sites accessible.

-

-

Fmoc Deprotection:

-

Washing (The Purity Step):

-

Wash with DMF (5 x 1 min).

-

Why? Residual piperidine will react with the activated ester in the next step, "capping" the amino acid before it couples to the resin.

-

-

Coupling:

-

Dissolve Fmoc-AA (5 equiv) and Oxyma (5 equiv) in minimal DMF.

-

Add DIC (5 equiv). Pre-activate for 2 minutes.

-

Add mixture to resin.[5] Shake for 60 minutes.

-

Checkpoint: Perform Kaiser Test. (Result should be yellow/colorless = >99% coupling). If blue, re-couple.

-

-

Cleavage (Global Deprotection):

-

Wash resin with DCM to remove DMF (DMF interferes with TFA cleavage).

-

Add Cocktail K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5). Shake 2-3 hours.

-

Precipitate in cold diethyl ether.

-

Workflow Visualization

Caption: The iterative SPPS cycle highlighting the critical QC checkpoint (Kaiser Test) to prevent deletion sequences.

Troubleshooting & Advanced Optimization

Even with robust protocols, specific sequences fail. Here is the causality and the fix.

Aspartimide Formation

-

The Issue: In sequences containing Asp-Gly , Asp-Ser , or Asp-Thr , the backbone amide nitrogen can attack the side-chain ester of Asp, forming a cyclic imide (Aspartimide). This opens to form

-Asp peptides (isomers). -

The Fix:

-

Add 0.1M HOBt to the deprotection solution (acidifies the environment slightly to discourage ring closure).

-

Use Fmoc-Asp(OMpe)-OH or bulky esters instead of OtBu.

-

Use Hmb backbone protection on the Glycine residue to sterically hinder the attack.

-

Aggregation (The "Beta-Sheet" Wall)

-

The Issue: As the peptide grows, hydrophobic segments (e.g., Ala, Val, Ile) form inter-chain hydrogen bonds (

-sheets), causing the resin to shrink and reagents to lose access. This leads to "difficult sequences" and truncated products. -

The Fix:

-

Pseudoproline Dipeptides: Insert Fmoc-Ser(tBu)-Thr(PsiMe,Mepro)-OH. The "kink" in the backbone disrupts

-sheet formation. -

Chaotropic Salts: Add KCT (Potassium Thiocyanate) or use NMP instead of DMF.

-

Heat: Perform coupling at 50°C-75°C (Microwave SPPS), though watch for racemization of Cys/His.

-

Future Outlook: Green SPPS

The European Commission (REACH) has flagged DMF and NMP as reprotoxic. The industry is pivoting toward green solvents.

-

2-MeTHF (2-Methyltetrahydrofuran): Derived from biomass.[6] Excellent swelling for polystyrene resins.

-

GVL (Gamma-Valerolactone): Non-toxic, high boiling point.

-

Binary Systems: A mix of Propylene Carbonate (PC) and Ethyl Acetate (EtOAc) is emerging as a viable, low-toxicity alternative for standard Fmoc chemistry.

References

-

Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[2][3] The Journal of Organic Chemistry.

-

Bachem. (2024). Peptide Manufacturing: Step-By-Step Guide. Bachem Technical Guides.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

-

ThermoFisher Scientific. (2023). Peptide Synthesis Technical Handbook.

-

Al Musaimi, O., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry.

-

Sigma-Aldrich. (2024). Fmoc Solid Phase Peptide Synthesis Protocol.

Sources

- 1. Peptide Design: Principles & Methods | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. peptidechemistry.org [peptidechemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Peptide Design: Principles & Methods | Thermo Fisher Scientific - US [thermofisher.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. pengtingpeptide.com [pengtingpeptide.com]

A Technical Guide to the Role of Side-Chain Protecting Groups in Solid-Phase Peptide Synthesis

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine synthesis of complex sequences for research, diagnostics, and therapeutic applications. The success of this powerful technique is critically dependent on a strategic and nuanced approach to chemical protection. Specifically, the temporary masking of reactive amino acid side chains with "protecting groups" is a cornerstone of SPPS. This guide provides an in-depth exploration of the chemical principles governing side-chain protection, the strategic selection of protecting groups for different synthesis methodologies, and the practical implications for peptide purity and yield. We will delve into the causality behind experimental choices, present self-validating protocols, and offer troubleshooting insights for researchers, scientists, and drug development professionals.

The Imperative of Protection in a Stepwise Process

Solid-Phase Peptide Synthesis is a cyclical process where a peptide chain is assembled one amino acid at a time while anchored to an insoluble polymer resin.[1][2] Each cycle involves two main steps: the deprotection of the Nα-amino group of the resin-bound peptide and the coupling of the next Nα-protected amino acid.[2] However, many of the 20 proteinogenic amino acids possess reactive functional groups in their side chains (e.g., amines, carboxylic acids, hydroxyls, thiols).[1] If left unmasked, these groups would interfere with the controlled, stepwise formation of peptide bonds, leading to a cascade of unwanted side reactions, including chain branching and polymerization.[1][3]

Therefore, the core principle of SPPS is the use of a set of temporary and "permanent" protecting groups.[2][4] The Nα-amino group is protected by a temporary group that is removed at the beginning of each cycle. The reactive side chains are masked by more robust, permanent protecting groups that are designed to remain stable throughout the entire chain assembly and are only removed during the final cleavage step.[2][4][]

The Principle of Orthogonality: A Tale of Two Chemistries

The strategic genius of modern SPPS lies in the concept of orthogonality . An orthogonal protection scheme is one where the different classes of protecting groups (Nα-temporary vs. side-chain-permanent) can be removed under completely distinct chemical conditions, without affecting the other.[6] This allows for selective deprotection at each step of the synthesis.[] The two dominant strategies in SPPS, Fmoc and Boc chemistry, are defined by their orthogonal sets of protecting groups.[7]

-

Fmoc/tBu Strategy: This is the most widely used approach today.[1][7] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection.[7][8] The Fmoc group is stable to acid but is readily cleaved by a secondary amine base, typically a solution of 20% piperidine in DMF.[6][8] The permanent side-chain protecting groups are acid-labile, predominantly based on the tert-butyl (tBu) group.[6][7] These are removed simultaneously with the peptide's cleavage from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[1][7] This true orthogonality is a key advantage, offering milder conditions for the repetitive Nα-deprotection steps.[7][9]

-

Boc/Bzl Strategy: The classic, foundational approach to SPPS uses the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection.[7][10] The Boc group is removed with a moderate acid, such as TFA.[7] The side-chain protecting groups are typically benzyl (Bzl) based and require a much stronger, hazardous acid like hydrofluoric acid (HF) for their removal.[7] This scheme is not truly orthogonal but rather relies on a gradient of acid lability; the Boc group is significantly more sensitive to acid than the benzyl-based groups.[6][10] While harsher, the Boc strategy remains valuable for synthesizing long or difficult sequences prone to aggregation.[7]

Caption: Orthogonal protection schemes in Fmoc vs. Boc SPPS.

Strategic Selection of Side-Chain Protection in Fmoc/tBu SPPS

The choice of a side-chain protecting group is not arbitrary; it is a calculated decision based on the specific amino acid's chemistry and the potential for side reactions. While most are TFA-labile tert-butyl derivatives, subtle variations in structure provide critical stability and prevent unwanted chemical transformations.[9]

Common Side-Chain Protecting Groups in Fmoc Chemistry

| Amino Acid | Side-Chain Functionality | Common Protecting Group(s) | Rationale & Causality |

| Aspartic Acid (Asp) | Carboxylic Acid | tert-Butyl (OtBu) | Prevents amide bond formation at the side chain. However, the ester linkage can be susceptible to nucleophilic attack from the backbone amide, especially in Asp-Gly sequences, leading to aspartimide formation.[11][12] |

| Glutamic Acid (Glu) | Carboxylic Acid | tert-Butyl (OtBu) | Similar to Asp, it prevents side-chain amide formation. Less prone to cyclization than Asp due to the formation of a less favorable six-membered ring. |

| Lysine (Lys) | Amine | tert-Butoxycarbonyl (Boc) | The Boc group is stable to the piperidine used for Fmoc removal but is cleanly cleaved by TFA.[4][13] Its urethane structure prevents the amine from acting as a nucleophile. |

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | The bulky and electron-withdrawing Pbf group effectively masks the highly basic guanidinium group, preventing protonation and side reactions. It offers good stability during synthesis with efficient removal by TFA.[] |

| Cysteine (Cys) | Thiol | Trityl (Trt), Acetamidomethyl (Acm) | The highly nucleophilic and easily oxidized thiol group requires robust protection. Trt is the standard, acid-labile choice.[14] Acm is stable to TFA and requires specific cleavage (e.g., with iodine), allowing for selective disulfide bond formation strategies. |

| Serine (Ser), Threonine (Thr), Tyrosine (Tyr) | Hydroxyl | tert-Butyl (tBu) | The tBu ether prevents the hydroxyl group from being acylated during coupling steps.[4] It is highly stable and readily cleaved by TFA. |

| Histidine (His) | Imidazole | Trityl (Trt) | The imidazole ring is a potential nucleophile and can catalyze racemization. The Trt group provides steric hindrance, preventing side reactions while being labile to TFA.[4][] |

| Tryptophan (Trp) | Indole | tert-Butoxycarbonyl (Boc) | The indole ring is susceptible to oxidation and alkylation by carbocations generated during deprotection. The Boc group offers electronic protection and is removed by TFA. |

Mitigating a Critical Side Reaction: Aspartimide Formation

One of the most notorious side reactions in Fmoc-SPPS is the formation of aspartimide.[11][12] This occurs when the backbone amide nitrogen, deprotonated during the basic Fmoc-removal step, attacks the side-chain carbonyl of a neighboring aspartic acid residue.[11][12] This five-membered ring intermediate is problematic because subsequent nucleophilic attack (e.g., by piperidine) can open the ring to form not only the desired α-peptide but also the isomeric β-peptide, which is often difficult to separate.[11]

Caption: Mechanism of base-catalyzed aspartimide formation.

Causality and Prevention: The propensity for this side reaction is highest in sequences like Asp-Gly, where the lack of steric hindrance from the glycine residue facilitates the attack.[11] Several strategies, rooted in the choice of protecting groups and reaction conditions, can mitigate this:

-

Sterically Hindered Protecting Groups: While OtBu is standard, bulkier protecting groups can be employed to physically block the backbone nitrogen's approach.[11]

-

Optimized Deprotection: Using shorter deprotection times or milder base cocktails (e.g., piperazine/DBU) can reduce the cumulative exposure to basic conditions that drive the reaction.[8]

-

Backbone Protection: Incorporating pseudoprolines or other backbone-protecting groups near the Asp residue can alter the peptide's conformation, making the cyclization geometrically unfavorable.[11][15]

The Final Act: Cleavage, Deprotection, and the Role of Scavengers

The final step in SPPS is the simultaneous cleavage of the peptide from the resin and the removal of all side-chain protecting groups.[16] In Fmoc/tBu chemistry, this is accomplished with a "cleavage cocktail" consisting of a strong acid (TFA) and a mixture of additives called scavengers .[16][17]

Why are scavengers essential? The acid-mediated cleavage of protecting groups like tBu and Trt generates highly reactive electrophilic species, primarily carbocations (e.g., the tert-butyl cation, t-Bu⁺).[6][17][18] These cations can indiscriminately attack nucleophilic residues within the peptide, such as Tryptophan, Methionine, Cysteine, and Tyrosine, leading to undesired modifications that are often irreversible.[17][18]

Scavengers are nucleophilic molecules added to the cocktail to trap these reactive intermediates before they can damage the peptide.[18][19] The choice of scavengers is a self-validating system, tailored to the specific amino acids present in the peptide sequence.

Experimental Protocol: Standard Global Deprotection

Objective: To cleave a peptide from a Wang resin and remove all acid-labile side-chain protecting groups.

Reagents:

-

Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

-

Peptide-resin (dried)

-

Cold diethyl ether

Workflow:

Caption: Standard workflow for peptide cleavage and deprotection.

Causality of Scavenger Selection:

| Scavenger | Target Reactive Species | Protects Residues |

| Water (H₂O) | t-Bu⁺, Pbf/Pmc fragments | Trp, Met |

| Triisopropylsilane (TIS) | Trt⁺, t-Bu⁺ | Cys, Trp |

| 1,2-Ethanedithiol (EDT) | Trt⁺, t-Bu⁺ | Cys, Met |

| Thioanisole | Benzyl-type cations, Pbf/Pmc fragments | Trp, Met |

| Phenol | t-Bu⁺ | Tyr |

Troubleshooting Protecting Group-Related Issues

| Problem | Symptom(s) | Potential Cause(s) | Diagnostic & Solution |

| Incomplete Deprotection | HPLC/MS shows peaks corresponding to the target mass + mass of the protecting group (e.g., +56 for tBu, +242 for Trt). | Insufficient cleavage time; inefficient scavenger cocktail; sterically hindered protecting group. | Perform a test cleavage on a small amount of resin and analyze by MS.[20] Extend cleavage time or use a more robust scavenger cocktail (e.g., with higher TIS concentration for Cys(Trt)). |

| Alkylation of Trp | HPLC/MS shows peaks at target mass +72 (t-Bu) or +242 (Trt). | Insufficient scavengers to trap carbocations generated during cleavage. | Ensure the cleavage cocktail is appropriate for a Trp-containing peptide. Use a cocktail with TIS and/or EDT. |

| Oxidation of Met or Cys | HPLC/MS shows peaks at target mass +16 (sulfoxide) or +32 (sulfone). | Scavengers in the cleavage cocktail are insufficient to maintain a reducing environment. | Use a cleavage cocktail containing EDT or DTT to keep thiols in their reduced state.[18][19] |

| Aspartimide Formation | Multiple peaks around the target mass in HPLC, often with identical masses (α/β isomers).[12] | Sequence prone to cyclization (e.g., Asp-Gly); prolonged exposure to base during Fmoc deprotection.[12][21] | Re-synthesize using shorter deprotection times, a modified base (e.g., DBU), or specialized building blocks like Fmoc-Asp(OMpe)-OH or pseudoprolines.[8][22] |

Conclusion and Future Outlook

Side-chain protecting groups are not merely passive participants in Solid-Phase Peptide Synthesis; they are the strategic linchpins that dictate the success, purity, and yield of the final product. A deep, mechanistic understanding of why specific groups are chosen, how they can participate in side reactions, and the logic behind their ultimate removal is essential for any scientist in the field. From the elegant orthogonality of the Fmoc/tBu strategy to the critical role of scavengers in preserving peptide integrity, every step is a calculated chemical decision. As the demand for more complex, modified, and longer synthetic peptides grows, so too will the innovation in protecting group chemistry, with a continued drive towards greater efficiency, milder reaction conditions, and the suppression of even the most subtle side reactions.

References

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved March 2, 2026, from [Link]

-

How to prevent aspartimide formation during Microwave-assisted peptide synthesis? (2022, December 18). ResearchGate. Retrieved March 2, 2026, from [Link]

-

Bodero, L., et al. (2019). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. Retrieved March 2, 2026, from [Link]

-

Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). (n.d.). GenicBio. Retrieved March 2, 2026, from [Link]

-

Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved March 2, 2026, from [Link]

-

Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? (2014, February 18). ResearchGate. Retrieved March 2, 2026, from [Link]

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Wuxi AppTec. Retrieved March 2, 2026, from [Link]

-

Ma, Y. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Journal of Peptides. Retrieved March 2, 2026, from [Link]

-

Cleavage Cocktails; Reagent B. (n.d.). Peptides. Retrieved March 2, 2026, from [Link]

-

SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved March 2, 2026, from [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Retrieved March 2, 2026, from [Link]

-

Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols. Humana Press. Retrieved March 2, 2026, from [Link]

-

Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023, February 6). Biotage. Retrieved March 2, 2026, from [Link]

-

Luna, O. F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved March 2, 2026, from [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 2, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). University of California, Irvine. Retrieved March 2, 2026, from [Link]

-

Isidro-Llobet, A., et al. (2009). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemical Reviews. Retrieved March 2, 2026, from [Link]

-

Side-chain protecting groups in Fmoc-based SPPS. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

-

Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023, April 20). ACS Omega. Retrieved March 2, 2026, from [Link]

-

Overview of the SPPS cycle and subsequent deprotection, work-up and... (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

-

Photocatalytic Side-Chain Deprotection in SPPS via Fmoc/Pic Chemistry: A Sustainable Alternative to TFA. (2025, November 29). ResearchGate. Retrieved March 2, 2026, from [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptidechemistry.org [peptidechemistry.org]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptidechemistry.org [peptidechemistry.org]

- 13. openaccesspub.org [openaccesspub.org]

- 14. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 15. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. renyi.hu [renyi.hu]

- 17. peptidechemistry.org [peptidechemistry.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. biotage.com [biotage.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mesalabs.com [mesalabs.com]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Fmoc-D-Asp(Opis)-OH in solid-phase peptide synthesis

Executive Summary

Fmoc-D-Asp(Opis)-OH (Fmoc-D-Aspartic acid

While the standard tert-butyl (OtBu) ester is sufficient for routine synthesis, it fails in "difficult" sequences (e.g., D-Asp-Gly, D-Asp-Ser), leading to base-catalyzed cyclization (aspartimide) and subsequent racemization or chain termination. The Opis (O-2-phenylisopropyl) group provides significant steric bulk to suppress this side reaction. Furthermore, its hyper-acid lability (cleavable with 1% TFA) allows for selective on-resin deprotection, facilitating the synthesis of cyclic peptides or side-chain modifications.[1]

This guide details the mechanistic basis, handling protocols, and experimental workflows for integrating Fmoc-D-Asp(Opis)-OH into high-fidelity SPPS campaigns.

Chemical Basis & Mechanism

The Aspartimide Problem

In standard Fmoc SPPS, repetitive exposure to bases (piperidine) during Fmoc removal can deprotonate the backbone amide nitrogen of the residue C-terminal to Aspartic acid. This nucleophile attacks the side-chain ester, forming a succinimide ring (aspartimide). This ring is unstable and hydrolyzes to form a mixture of

Risk Factors:

-

Sequence: Asp-Gly, Asp-Ser, Asp-Thr, Asp-Asn (small residues reduce steric hindrance).

-

Stereochemistry: D-Asp residues are equally, if not more, prone to this cyclization, jeopardizing the integrity of protease-resistant D-peptides.

The Opis Solution

The Opis group (2-phenylisopropyl ester) replaces the standard tert-butyl group.

-

Steric Shielding: The bulky phenyl and isopropyl moieties create a "steric wall" around the

-carboxylate, physically blocking the attack of the backbone amide nitrogen. -

Electronic Modulation: The ester is stable to piperidine (base) but highly labile to acid due to the formation of a stabilized carbocation upon cleavage.

Figure 1: Mechanism of aspartimide formation and the blocking action of the Opis protecting group.

Technical Specifications

| Feature | Specification |

| Chemical Name | Fmoc-D-Asp(O-2-phenylisopropyl)-OH |

| Abbreviation | Fmoc-D-Asp(Opis)-OH; Fmoc-D-Asp(O-2-PhiPr)-OH |

| Molecular Weight | ~473.5 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, DCM |

| Acid Lability | High. Cleavable with 1-2% TFA in DCM (Orthogonal to Boc/tBu).[1][2][3] |

| Base Stability | Stable to 20% Piperidine/DMF (Standard Fmoc removal). |

Experimental Protocols

Storage and Handling

-

Storage: Store at +2°C to +8°C (desiccated). For long-term (>6 months), store at -20°C.

-

Reconstitution: Dissolve in dry DMF or NMP just prior to use. Avoid protic solvents (methanol/water) which may cause premature ester hydrolysis over time.

Coupling Protocol (Solid Phase)

Due to the steric bulk of the Opis group, coupling kinetics can be slower than standard Asp(OtBu). Potent activation is required.

Reagents:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma Pure.

-

Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

Step-by-Step:

-

Resin Preparation: Swell resin (e.g., Rink Amide, Wang) in DMF for 30 mins.

-

Activation:

-

Dissolve Fmoc-D-Asp(Opis)-OH (4.0 eq relative to resin loading) in DMF.

-

Add HATU (3.9 eq) and DIPEA (8.0 eq).

-

Note: Pre-activation time should be minimal (< 2 mins) to avoid racemization, although Opis suppresses this risk.

-

-

Coupling:

-

Add activated solution to the resin.

-

Agitate at Room Temperature for 60–90 minutes . (Standard Asp is 30-45 mins; Opis requires extended time).

-

-

Monitoring: Verify coupling with a Kaiser test (if primary amine) or Chloranil test (if secondary amine).

-

If positive: Perform a second coupling (Re-couple) using fresh reagents for 45 mins.

-

Fmoc Deprotection (The Critical Step)

This is where Opis proves its value. It must remain stable while removing the Fmoc group.

-

Standard Cocktail: 20% Piperidine in DMF.

-

Optimized Cocktail (For "Hotspot" Sequences): 20% Piperidine + 0.1 M HOBt in DMF.

-

Why: HOBt acts as an acidic modifier, suppressing the basicity slightly to further discourage aspartimide formation without hindering Fmoc removal.

-

-

Procedure:

-

Treat resin with deprotection cocktail for 3 minutes. Drain.

-

Treat with fresh cocktail for 10–12 minutes. Drain.

-

Wash extensively with DMF (5x) and DCM (3x).

-

Route A: Standard Cleavage (Global Deprotection)

Use this route if Opis is used solely to prevent aspartimide formation and is not needed for side-chain modification.

-

Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O.

-

Time: 2–3 hours at Room Temperature.

-

Result: The high concentration of TFA removes the Opis group (along with Boc, Pbf, tBu), yielding the native D-Aspartic acid side chain.

Route B: Selective Deprotection (Orthogonal Strategy)

Use this route to remove only the Opis group while keeping the peptide on-resin (e.g., for cyclic peptide synthesis via Asp side-chain).

-

Reagent: 1–2% TFA in DCM (v/v).

-

Flow Protocol:

-

Wash resin with DCM to remove DMF traces.

-

Treat with 1% TFA/DCM for 2 minutes.

-

Filter immediately into a neutralizing solution (e.g., 5% Pyridine in Methanol) if collecting the side-chain product, or simply drain if the goal is on-resin modification.

-

Repeat 5–10 times.

-

Crucial: Wash resin with DCM, then 5% DIPEA/DCM (to neutralize residual acid on resin), then DMF.

-

-

Result: The Asp side chain is free (COOH). Other protecting groups (Lys(Boc), Tyr(tBu)) remain intact.

Workflow Visualization

Figure 2: Decision tree for selecting and processing Fmoc-D-Asp(Opis)-OH based on sequence risk and synthetic goals.

Comparison of Protecting Groups

| Feature | OtBu (Standard) | OMpe (Bulky) | Opis (Specialized) |

| Structure | tert-butyl ester | 3-methylpent-3-yl | 2-phenylisopropyl |

| Aspartimide Protection | Low (High risk in Asp-Gly) | High | Very High |

| Acid Sensitivity | Stable to 50% TFA | Stable to 50% TFA | Hyper-labile (1% TFA) |

| Orthogonality | No (Cleaves with others) | No | Yes (vs. Boc/tBu) |

| Cost | Low | High | High |

| Best Use | General sequences | Prone sequences (Linear) | Prone sequences + Cyclic peptides |

Troubleshooting & Tips

-

Incomplete Coupling: The Opis group is bulky.[3][4] If the Kaiser test is positive after 90 mins, do not extend time indefinitely. Drain and re-couple with fresh reagents. Increasing temperature to 50°C is possible but monitor for racemization (D -> L conversion).

-

Premature Cleavage: Because Opis is hyper-acid-labile, ensure your DCM and DMF are amine-free and acid-free. Do not use acidic additives (like HOBt) in the coupling step unless neutralized by base immediately.

-

Solubility Issues: Opis is hydrophobic. If synthesizing a long hydrophobic D-peptide, consider using "Magic Mixture" (DCM/DMF/NMP 1:1:1) or adding pseudoproline dipeptides to prevent aggregation.

References

-

Karlström, A. and Undén, A. (1996). A new protecting group for aspartic acid that minimizes piperidine-catalyzed aspartimide formation in Fmoc solid phase peptide synthesis. Tetrahedron Letters, 37(24), 4243-4246.

-

Mergler, M., et al. (2003).[3] The aspartimide problem in Fmoc-based SPPS. Part II. Journal of Peptide Science, 9(8), 518-526.

-

Novabiochem (Merck). (2023). Fmoc-Asp(O-2-PhiPr)-OH Product Data & Application Note.

-

Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21, 680-687.

Sources

- 1. Fmoc-Asp(O-2-PhiPr)-OH Novabiochem 200336-86-3 [sigmaaldrich.com]

- 2. Fmoc-D-Asp(Opis)-OH | C28H27NO6 | CID 91886434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fmoc-Asp(OMpe)-OH Novabiochem 180675-08-5 [sigmaaldrich.com]

- 4. CN110799520A - Method for synthesizing peptides containing N-substituted amino acids - Google Patents [patents.google.com]

Application Notes and Protocols: Mitigating Aspartimide-Prone Sequences with Fmoc-D-Asp(Opis)-OH

Introduction: The Challenge of Aspartimide Formation in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc chemistry is a cornerstone of modern peptide and protein science.[1] However, the synthesis of sequences containing aspartic acid (Asp) is frequently complicated by a notorious side reaction: aspartimide formation.[2] This intramolecular cyclization, catalyzed by the basic conditions used for Fmoc deprotection (typically 20% piperidine in DMF), is especially prevalent in sequences such as -Asp-Gly-, -Asp-Asn-, and -Asp-Ser-.[3][4]

The formation of the five-membered succinimide ring intermediate leads to a cascade of undesirable byproducts. These include the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their respective D-enantiomers due to racemization at the α-carbon of the aspartimide.[4] These impurities often co-elute with the target peptide during purification, presenting significant challenges in obtaining a homogenous final product and reducing overall yield.[2] To address this persistent issue, various strategies have been developed, with a primary focus on the design of sterically hindering protecting groups for the β-carboxyl of aspartic acid. This application note details the use of Fmoc-D-Asp(Opis)-OH, a specialized aspartic acid derivative, for the effective suppression of aspartimide formation in problematic sequences.

Fmoc-D-Asp(Opis)-OH: Unveiling the Protective Moiety

The designation "Opis" in Fmoc-D-Asp(Opis)-OH is synonymous with the 2-phenylisopropyl (OPp or O-2-PhiPr) ester protecting group.[5] This bulky, acid-labile group provides significant steric hindrance around the β-carbonyl of the aspartic acid side chain, thereby impeding the intramolecular nucleophilic attack by the backbone amide nitrogen that initiates aspartimide formation.

Mechanism of Protection

The efficacy of the 2-phenylisopropyl group lies in its steric bulk, which physically shields the electrophilic center of the side-chain carbonyl from the nucleophilic backbone amide. This steric hindrance significantly raises the activation energy for the cyclization reaction, thus minimizing the formation of the aspartimide intermediate during the basic Fmoc deprotection steps.

Caption: Aspartimide prevention by the Opis (2-phenylisopropyl) group.

Data Presentation: Comparative Efficacy

The choice of protecting group has a profound impact on the level of aspartimide-related impurities. The following table summarizes the comparative performance of various aspartic acid protecting groups in a model peptide sequence known to be highly susceptible to aspartimide formation (e.g., VKDGYI). The data represents the percentage of aspartimide-related byproducts after extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.

| Protecting Group | Aspartimide Byproducts (%) | Relative Stability | Reference(s) |

| O-tert-Butyl (OtBu) | High | Low | [6] |

| O-Allyl (OAll) | High | Low | [5] |

| O-Benzyl (OBzl) | High | Low | [5] |

| O-(ODmab) | High | Low | [5] |

| O-3-methylpent-3-yl (OMpe) | Moderate | Moderate | [6] |

| O-2-phenylisopropyl (Opis/OPp) | Low | High | [5] |

| O-5-n-butyl-5-nonyl (OBno) | Very Low | Very High | [6] |

Experimental Protocols

Protocol 1: Incorporation of Fmoc-D-Asp(Opis)-OH in SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing an aspartimide-prone sequence, incorporating Fmoc-D-Asp(Opis)-OH.

Materials:

-

Fmoc-D-Asp(Opis)-OH

-

Rink Amide or Wang resin

-

Peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU/HOBt or HATU

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Other required Fmoc-protected amino acids

Workflow:

Caption: General workflow for SPPS incorporating Fmoc-D-Asp(Opis)-OH.

Step-by-Step Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Coupling (for standard amino acids):

-

Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU, 0.95 eq.) and a base (e.g., DIPEA, 2 eq.) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Monitor coupling completion with a Kaiser test.

-

-

Incorporation of Fmoc-D-Asp(Opis)-OH:

-

Dissolve Fmoc-D-Asp(Opis)-OH (3 equivalents relative to resin loading) and an activating agent (e.g., HATU, 2.9 equivalents) in DMF.

-

Add a base (e.g., collidine, 6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated Fmoc-D-Asp(Opis)-OH solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric bulk of the Opis group, extended coupling times may be beneficial.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive, recoupling may be necessary.

-

-

Continue Synthesis: Repeat steps 2-4 for the remaining amino acids in the sequence.

-

Final Cleavage and Deprotection: After the final Fmoc deprotection and washing, cleave the peptide from the resin and remove all side-chain protecting groups (including the Opis group) using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by preparative HPLC.

Protocol 2: Selective Cleavage of the 2-Phenylisopropyl (Opis) Group

A key advantage of the Opis group is its high acid lability, allowing for its selective removal while other acid-labile protecting groups (like tBu) remain intact. This is particularly useful for on-resin side-chain modifications.[1]

Materials:

-

Peptide-resin with Fmoc-Asp(O-2-PhiPr)-OH incorporated and other side chains protected with tBu-based groups.

-

1-3% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

DCM for washing.

-

DMF for washing.

Procedure:

-

Resin Preparation: Swell the peptide-resin in DCM.

-

Selective Deprotection: Treat the resin with 1-3% TFA in DCM. Perform the treatment in multiple short cycles (e.g., 5-10 treatments of 2 minutes each) to minimize potential premature cleavage of other acid-labile groups.

-

Washing: After the final treatment, wash the resin thoroughly with DCM followed by DMF to neutralize and remove residual acid.

-

Confirmation: The newly deprotected aspartic acid side chain is now available for on-resin modification (e.g., lactam bridge formation).

Conclusion and Recommendations

Fmoc-D-Asp(Opis)-OH (Fmoc-D-Asp(O-2-PhiPr)-OH) presents a robust solution for mitigating the pervasive issue of aspartimide formation during Fmoc-SPPS of challenging peptide sequences. Its steric bulk effectively suppresses the intramolecular cyclization reaction, leading to higher purity crude products and simplified purification. Furthermore, its "quasi-orthogonal" nature, allowing for selective cleavage under mild acidic conditions, expands its utility for the synthesis of complex and modified peptides. For researchers encountering difficulties with aspartimide-prone sequences, the substitution of the standard Fmoc-Asp(OtBu)-OH with Fmoc-D-Asp(Opis)-OH is a highly recommended strategy to enhance the success of their synthetic efforts.

References

-

Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (URL: [Link])

-

Fmoc-D-Asp(Opis)-OH | C28H27NO6 | CID 91886434 - PubChem. (URL: [Link])

-

Novabiochem® Innovations 1 .16 - Merck. (URL: [Link])

-

Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (URL: [Link])

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL: [Link])

-

Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (URL: [Link])

Sources

- 1. peptide.com [peptide.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptidechemistry.org [peptidechemistry.org]

- 5. Bachem Fmoc-Asp(2-phenylisopropyl ester)-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Advanced Coupling and Selective Deprotection Strategies for Fmoc-D-Asp(Opis)-OH in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The synthesis of complex peptide therapeutics—such as cyclic peptides, glycopeptides, and branched architectures—requires orthogonal protecting group strategies that allow for site-specific modifications without prematurely cleaving the peptide from the resin. Fmoc-D-Asp(Opis)-OH (Fmoc-D-aspartic acid

This application note provides a comprehensive, self-validating guide to the coupling, selective deprotection, and subsequent functionalization of Fmoc-D-Asp(Opis)-OH. By detailing the causality behind reagent selection and providing step-by-step protocols, this guide ensures high-yield incorporation and orthogonal manipulation of D-aspartate residues in advanced drug development workflows.

Mechanistic Rationale: The "Opis" Protecting Group

The Opis group (also denoted as O-2-PhiPr, OPip, or Pis) stands for 2-phenylisopropyl ester [2]. It is utilized to protect the

Orthogonality and Cleavage Dynamics

The primary advantage of the Opis group is its extreme acid lability, which provides strict orthogonality against standard tert-butyl (tBu) and Boc protecting groups[3].

-

Mechanism of Cleavage: Treatment with 1–2% Trifluoroacetic acid (TFA) in dichloromethane (DCM) rapidly cleaves the Opis ester[4]. The cleavage is thermodynamically driven by the formation of the highly stable 2-phenylisopropyl (cumyl) carbocation, stabilized by both the phenyl ring and two methyl groups.

-

Orthogonality: Because it requires only 1–2% TFA, the Opis group can be removed on-resin while tBu, Boc, and Pbf groups (which require >90% TFA) remain completely intact[5].

Suppression of Aspartimide Formation

Aspartimide formation is a notorious side reaction during the repeated base treatments (20% piperidine) required for Fmoc removal. The bulky, sterically hindered nature of the 2-phenylisopropyl moiety physically shields the

The Role of D-Stereochemistry

Incorporating the D-enantiomer (D-Asp) rather than the natural L-enantiomer is a proven strategy in peptide drug design to increase resistance to proteolytic degradation and to force specific conformational constraints (e.g., stabilizing

Reagent Selection & Causality

When handling sterically hindered, unnatural amino acids like Fmoc-D-Asp(Opis)-OH, the choice of coupling reagents dictates the success of the synthesis.

-

DIC / Oxyma Pure: This is the recommended primary coupling system. Diisopropylcarbodiimide (DIC) combined with Oxyma Pure forms a highly reactive ester intermediate. Causality: Oxyma Pure is superior to traditional HOBt because it provides a higher reaction rate, eliminates the explosive risks associated with benzotriazoles, and is highly effective at suppressing epimerization (racemization) during the activation of D-amino acids.

-

HATU / DIPEA: Recommended for difficult or aggregated sequences. Causality: HATU generates a highly reactive uronium salt. However, because it requires a strong base (DIPEA), it carries a slightly higher risk of racemization. It should be reserved for macrocyclization steps or sterically congested couplings.

Quantitative Data: Protecting Group & Reagent Comparisons

Table 1: Comparison of Aspartate

| Protecting Group | Cleavage Condition | Orthogonality Status | Aspartimide Risk | Best Use Case |

| Opis (2-PhiPr) | 1–2% TFA in DCM[5] | Orthogonal to tBu, Fmoc, Allyl | Low (Sterically hindered) | On-resin cyclization, Glycosylation |

| tBu | 95% TFA | Standard (Cleaves with peptide) | Moderate | Standard linear SPPS |

| Allyl (OAll) | Pd(PPh₃)₄ / Scavenger | Orthogonal to tBu, Fmoc, Acid | Moderate | Base/Acid-sensitive peptides |

| Trt | 1% TFA in DCM | Orthogonal to tBu, Fmoc | Low | Rarely used for Asp (bulky) |

Table 2: Coupling Reagent Efficacy for Fmoc-D-Asp(Opis)-OH

| Reagent System | Activation Speed | Epimerization Risk | Recommended Equivalents |

| DIC / Oxyma Pure | Fast | Very Low | 3.0 eq AA / 3.0 eq DIC / 3.0 eq Oxyma |

| HATU / DIPEA | Very Fast | Moderate | 2.9 eq AA / 2.9 eq HATU / 6.0 eq DIPEA |

| DIC / HOBt | Slow | Low | Not recommended (Replaced by Oxyma) |

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems, incorporating critical washing and Quality Control (QC) steps to ensure sequence integrity.

Protocol A: Standard Coupling of Fmoc-D-Asp(Opis)-OH

-

Resin Preparation: Swell the resin (e.g., Rink Amide or CTC) in DMF for 20 minutes. Ensure the N-terminal Fmoc group of the growing chain has been removed (20% Piperidine/DMF, 2 × 5 min).

-

Activation: In a separate vial, dissolve Fmoc-D-Asp(Opis)-OH (3.0 eq relative to resin loading) and Oxyma Pure (3.0 eq) in a minimal volume of DMF. Add DIC (3.0 eq). Stir for 2 minutes to pre-activate.

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

-

Causality Note: Room temperature is preferred over microwave heating to absolutely guarantee the preservation of the D-stereocenter.

-

-

Validation (QC Step): Perform a Kaiser Test (for primary amines).

-

Pass: Beads remain yellow (complete coupling). Proceed to wash (3 × DMF, 3 × DCM).

-

Fail: Beads turn blue. Repeat the coupling step using HATU/DIPEA.

-

Protocol B: Selective On-Resin Deprotection of the Opis Group

Critical Insight: DMF is a weak base and will neutralize dilute TFA. The resin must be thoroughly washed with DCM prior to cleavage[3].

-

Solvent Exchange: Wash the resin thoroughly with DCM (5 × 1 min) to remove all traces of DMF.

-

Cleavage Cocktail Preparation: Prepare a fresh solution of 1–2% TFA and 1–2% Triisopropylsilane (TIS) in DCM[4].

-

Causality Note: TIS is a mandatory carbocation scavenger. Without it, the highly stable 2-phenylisopropyl cation will re-alkylate the peptide (e.g., on Trp, Tyr, or the newly freed Asp carboxylate).

-

-

Deprotection: Add the cleavage cocktail to the resin. Agitate for 3 minutes, then drain. Repeat this step 5 times.

-

Neutralization & Wash: Wash the resin with DCM (3 × 1 min), followed by 5% DIPEA in DMF (3 × 1 min) to neutralize residual acid, and finally DMF (3 × 1 min).

-

Validation (QC Step): Cleave a micro-aliquot of resin beads using 95% TFA/H₂O/TIS (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the loss of the Opis mass (

-118 Da) and the absence of re-alkylation adducts.

Protocol C: On-Resin Side-Chain Lactamization

Assuming a target sequence containing D-Asp(Opis) and Lys(Mtt), where both side chains have been selectively deprotected using Protocol B:

-

Pre-wash: Ensure the resin is washed with DMF and neutralized (5% DIPEA/DMF).

-

Cyclization Cocktail: Add a solution of HATU (1.9 eq) and DIPEA (4.0 eq) in DMF to the resin.

-

Causality Note: A slight sub-stoichiometric amount of HATU (1.9 eq relative to the 2.0 eq of reactive sites) prevents the capping of the free Lys amine by guanidinium byproduct formation.

-

-

Reaction: Agitate for 2–4 hours at room temperature.

-

Validation (QC Step): Perform a Kaiser Test. A negative (yellow) result confirms that the free

-amine of Lys has successfully formed a lactam bridge with the

Orthogonality & Workflow Visualizations

The following diagrams map the logical relationships and procedural workflows for utilizing the Opis protecting group.

Figure 1: Step-by-step workflow for the incorporation and utilization of Fmoc-D-Asp(Opis)-OH in SPPS.

Figure 2: Orthogonal protecting group cleavage map highlighting the unique lability of the Opis group.

References

-

CAS 200336-86-3: Fmoc-Asp(2-phenylisopropyl ester)-OH CymitQuimica[1]

-

Versatile On-Resin Synthesis of High Mannose Glycosylated Asparagine with Functional Handles National Institutes of Health (NIH) / PMC[4]

-

Amino Acid Derivatives for Peptide Synthesis Peptide.com[3]

-

Amino Acid-Protecting Groups Chem. Rev. 2009, 109, 2455 (via SciSpace)[2]

-

Pis-protected Amino Acids Watanabe Chemical Industries, Ltd.[5]

-

A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides D-NB.info[6]

Sources

- 1. CAS 200336-86-3: Fmoc-Asp(2-phenylisopropyl ester)-OH [cymitquimica.com]

- 2. scispace.com [scispace.com]

- 3. peptide.com [peptide.com]

- 4. Versatile On-Resin Synthesis of High Mannose Glycosylated Asparagine with Functional Handles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pis-protected Amino Acids | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]

- 6. d-nb.info [d-nb.info]

Application Note: Utilizing Fmoc-D-Asp(Opis)-OH in Automated Solid-Phase Peptide Synthesis for Advanced Cyclization and Aspartimide Suppression

Introduction and Strategic Rationale

In the development of peptide-based therapeutics, incorporating D-amino acids is a proven strategy to enhance resistance against proteolytic degradation, thereby improving in vivo half-life. Concurrently, cyclic peptide architectures are highly sought after for their ability to lock peptides into bioactive conformations and increase target affinity.

Fmoc-D-Asp(Opis)-OH (Fmoc-D-aspartic acid

Mechanistic Insights: Causality in Experimental Design

The Orthogonality Principle

Standard Fmoc SPPS relies on a binary protection strategy: base-labile Fmoc groups for the

The Opis group is highly acid-labile due to the resonance stabilization of the resulting 2-phenylisopropyl carbocation. It can be quantitatively cleaved using 1–3% TFA in Dichloromethane (DCM) [2]. This allows the selective unmasking of the aspartate carboxylate while the peptide remains covalently attached to a standard acid-stable resin (e.g., Wang or Rink Amide) and standard side-chain protecting groups remain fully intact[3].

Critical Insight: While 2-Chlorotrityl chloride (CTC) resin is popular for preventing diketopiperazine formation, it is also cleaved by 1% TFA. Therefore, if on-resin cyclization is the goal, Wang or Rink Amide resins must be used to prevent premature peptide detachment during Opis removal[3].

Steric Shielding Against Aspartimide Formation

Aspartimide formation is a notorious sequence-dependent side reaction (especially in Asp-Gly, Asp-Ala, or Asp-Asn motifs). During repetitive Fmoc deprotection with 20% piperidine, the unprotected

The bulky 2-phenylisopropyl ester provides robust steric hindrance, physically blocking the trajectory required for the backbone nitrogen to attack the side-chain carbonyl, performing comparably to the standard OtBu group in minimizing this side reaction[1].

Figure 1: Steric shielding mechanism preventing base-catalyzed aspartimide formation.

Quantitative Comparison of Aspartate Protecting Groups

To select the optimal protecting group for your specific synthetic workflow, refer to the comparative data summarized below.

| Protecting Group | Cleavage Condition | Orthogonal to tBu/Boc? | Aspartimide Suppression | Primary Application |

| Opis (2-phenylisopropyl) | 1–3% TFA in DCM | Yes | High | Mild-acid orthogonal cyclization |

| OtBu (tert-butyl) | 95% TFA | No | High | Standard linear SPPS |

| OAll (Allyl) | Pd(PPh3)4 / Scavenger | Yes | Moderate | Metal-catalyzed orthogonal cyclization |

| ODmab | 2% Hydrazine in DMF | Yes | Moderate | Base-catalyzed orthogonal cyclization |

| OMpe (3-methylpent-3-yl) | 95% TFA | No | Very High | Severe aspartimide-prone sequences |

Experimental Protocols

The following self-validating protocols detail the integration of Fmoc-D-Asp(Opis)-OH into an automated synthesizer workflow for the generation of a cyclic peptide.

Protocol A: Automated Coupling of Fmoc-D-Asp(Opis)-OH

Causality Check: Opis is stable to standard coupling conditions, but prolonged exposure to high heat (e.g., >75°C in microwave synthesizers) combined with strong bases can cause premature degradation. Room temperature coupling is recommended.

-

Resin Preparation: Swell Wang or Rink Amide MBHA resin (0.1 mmol scale) in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF (5 × 1 min).

-

Amino Acid Activation: In the synthesizer's amino acid vessel, dissolve 0.5 mmol (5 eq) of Fmoc-D-Asp(Opis)-OH and 0.5 mmol (5 eq) of OxymaPure in 0.1 M DMF.

-

Coupling: Add 0.5 mmol (5 eq) of N,N'-Diisopropylcarbodiimide (DIC) to the amino acid solution. Transfer to the reaction vessel and agitate at room temperature for 60 minutes.

-

Washing: Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

Protocol B: Selective On-Resin Deprotection of the Opis Group

Causality Check: Triisopropylsilane (TIS) is mandatory in this step. The cleavage of the Opis group generates a highly reactive 2-phenylisopropyl carbocation. Without TIS to quench it, this cation will irreversibly alkylate electron-rich side chains like Tryptophan or Tyrosine.

-

Pre-wash: Wash the resin thoroughly with DCM (5 × 1 min) to remove all traces of DMF, which can buffer and neutralize the weak TFA solution.

-

Acid Treatment: Prepare a fresh solution of 2% TFA and 1% TIS in DCM .

-

Cleavage: Apply the cleavage cocktail to the resin for 5 × 2 minutes [2]. Note: Short, repeated treatments are highly preferred over a single long treatment to drive the equilibrium forward while protecting the resin linkage.

-

Neutralization: Wash the resin with DCM (3 × 1 min), followed by 5% N,N-Diisopropylethylamine (DIPEA) in DMF (3 × 2 mins) to neutralize any residual acid. Wash again with DMF (5 × 1 min).

Protocol C: On-Resin Lactam Cyclization

Causality Check: Cyclization is an intramolecular reaction that competes with intermolecular oligomerization. Maintaining a low substitution resin and using strong, non-uronium coupling reagents (like PyBOP) prevents guanidinylation of the free amine.

-

Preparation: Ensure the corresponding amine (e.g., from an Mtt-protected Lysine, which is co-cleaved during Protocol B) is fully exposed and neutralized.

-

Activation: Add 3 eq of PyBOP and 6 eq of DIPEA dissolved in a minimal volume of DMF (to maintain high local concentration) to the reaction vessel.

-

Cyclization: Agitate at room temperature for 2 to 4 hours.

-

Validation: Perform a Kaiser test. A negative (yellow) result indicates complete cyclization.

-

Global Cleavage: Cleave the final cyclic peptide from the resin using 95% TFA, 2.5% TIS, and 2.5% H2O for 2 hours.

Figure 2: Workflow for on-resin peptide cyclization using Fmoc-D-Asp(Opis)-OH.

References[1] CAS 200336-86-3: Fmoc-Asp(2-phenylisopropyl ester)-OH, CymitQuimica. Available at:https://cymitquimica.com[3] Examination of the Antimicrobial Peptide Myticalin A6 Active Site, J-Stage. Available at: https://www.jstage.jst.go.jp[2] The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides, ResearchGate. Available at: https://www.researchgate.net

Sources

On-resin cleavage strategies with Fmoc-D-Asp(Opis)-OH

Application Note: High-Efficiency Cleavage and Deprotection Strategies for Fmoc-D-Asp(Opis)-OH

Executive Summary

This guide details the optimized protocols for the use of Fmoc-D-Asp(Opis)-OH (Fmoc-D-Aspartic acid

Technical Background: The Aspartimide Problem

Mechanism of Failure

Aspartimide formation is a notorious side reaction in SPPS, particularly prevalent in sequences containing Asp-Gly , Asp-Asn , or Asp-Ser . It occurs when the backbone amide nitrogen of the subsequent residue attacks the

-

The D-Asp Factor: D-isomers are often used in therapeutic peptides to induce specific conformations or resistance to proteolysis. However, the separation of D-Aspartimide byproducts (and their hydrolysis products,

- and -

The Opis Solution: The 2-phenylisopropyl (Opis) ester is significantly bulkier than the standard tert-butyl (OtBu) group. This steric bulk effectively shields the

-carbonyl from nucleophilic attack by the backbone amide, suppressing aspartimide formation during repetitive exposure to piperidine (Fmoc removal).

The Cleavage Challenge

Upon acidolysis with Trifluoroacetic acid (TFA), the Opis group cleaves to form the 2-phenylisopropyl cation . Unlike the tert-butyl cation, this carbocation is stabilized by the phenyl ring, making it longer-lived and more selective—but still highly reactive toward electron-rich aromatic rings (Tryptophan indole, Tyrosine phenol) and sulfur atoms (Methionine, Cysteine).

Mechanism Visualization

The following diagram illustrates the protective mechanism of the Opis group and the critical cleavage pathway requiring scavenging.

Caption: Figure 1. Mechanism of Opis protection during synthesis and the critical scavenging pathway required during acidic cleavage to prevent alkylation.

Experimental Protocols

Synthesis Recommendations

-

Coupling Reagents: Use DIC/Oxyma Pure or HATU/DIPEA .

-

Coupling Time: Due to the steric bulk of the Opis group, extend coupling times for Fmoc-D-Asp(Opis)-OH to 60–90 minutes (vs. standard 30-45 min).

-

Fmoc Removal: Standard 20% Piperidine in DMF is safe; the Opis group is stable to base.

Optimized Cleavage Strategy (The "Opis Cocktail")

The standard cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) is often insufficient for peptides containing Opis, especially if Tryptophan or Methionine is present. The 2-phenylisopropyl cation requires a "hard" scavenger (Silane) combined with a "soft" nucleophile (Thiol/Phenol).

Protocol A: Standard Peptide (No Trp/Met/Cys)

-